![molecular formula C11H10O3 B14884177 1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14884177.png)
1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol is an organic compound featuring a benzodioxole ring fused with a butynol group. This compound is notable for its unique structure, which combines aromatic and alkyne functionalities, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Alkyne Introduction:
Hydroxylation: The final step involves the addition of a hydroxyl group to the alkyne, which can be achieved through hydroboration-oxidation reactions.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) or Lindlar’s catalyst are commonly employed.
Substitution: Electrophiles like bromine or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Formation of 1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-one.
Reduction: Formation of 1-(Benzo[d][1,3]dioxol-5-yl)but-3-en-1-ol or 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol.
Substitution: Various substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol exerts its effects is largely dependent on its interaction with biological targets. For instance, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways can vary based on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(Benzo[d][1,3]dioxol-5-yl)ethanone
- 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol
- 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol
Comparison: 1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol is unique due to the presence of both an alkyne and a hydroxyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The alkyne group allows for additional functionalization through click chemistry, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets.
Propiedades
Fórmula molecular |
C11H10O3 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)but-3-yn-1-ol |
InChI |
InChI=1S/C11H10O3/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h1,4-6,9,12H,3,7H2 |
Clave InChI |
SCAQCHFBFJZIDZ-UHFFFAOYSA-N |
SMILES canónico |
C#CCC(C1=CC2=C(C=C1)OCO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


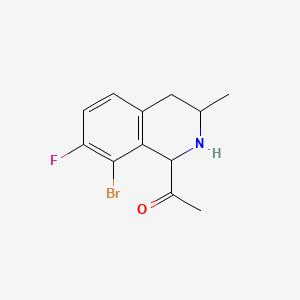
![3-Fluoro-4-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14884098.png)
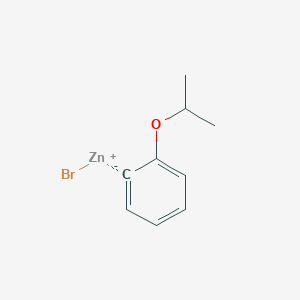
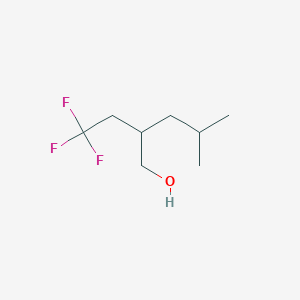

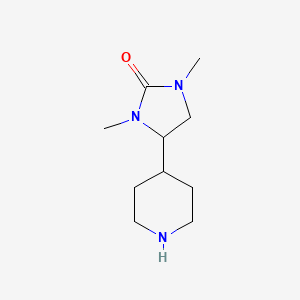
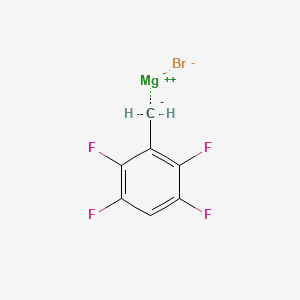
![7-Chloroisothiazolo[4,5-b]pyridine](/img/structure/B14884137.png)
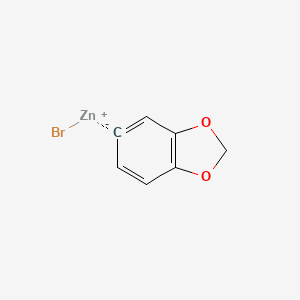
![(5Z)-2-imino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one](/img/structure/B14884153.png)
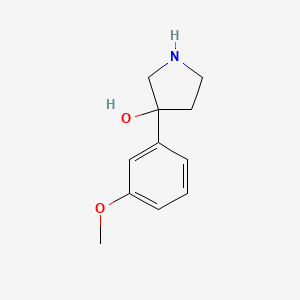
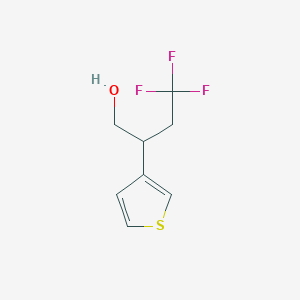
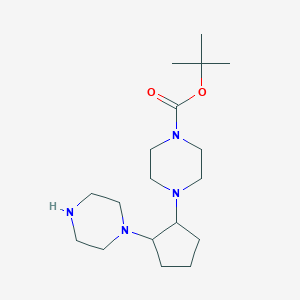
![4-bromo-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B14884203.png)
